2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione
Overview
Description
2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a benzylideneamino group attached to the benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to produce imines, amines, thioureas, and hydrazones . The reaction conditions often include heating the mixture in ethanol or acetonitrile for a specified duration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include imines, amines, thioureas, and hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione involves its interaction with molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through the disruption of cellular processes . The compound’s fluorescent properties are due to photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects .
Comparison with Similar Compounds
2-Aminobenzo[de]isoquinoline-1,3-dione: Similar in structure but with an amino group instead of a benzylideneamino group.
Benzo[de]isoquinoline-1,3-dione derivatives: Various derivatives with different functional groups attached to the core structure.
Uniqueness: 2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione is unique due to its specific functional group, which imparts distinct chemical and physical properties. Its ability to act as a chemosensor and its potential anticancer activity set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(E)-benzylideneamino]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-15-10-4-8-14-9-5-11-16(17(14)15)19(23)21(18)20-12-13-6-2-1-3-7-13/h1-12H/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNAVWGTPPHQJK-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416804 | |
Record name | SBB043201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-84-5 | |
Record name | SBB043201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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